3-Bromo-1-ethylpyridinium

Description

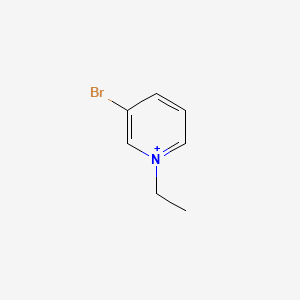

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-ethylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN/c1-2-9-5-3-4-7(8)6-9/h3-6H,2H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSQPCSHUGHUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 1 Ethylpyridinium Cationic Systems

Strategic N-Alkylation Approaches Utilizing 3-Bromopyridine (B30812) Precursors

A primary and direct route to obtaining the 3-bromo-1-ethylpyridinium cation involves the N-alkylation of 3-bromopyridine. This classic approach, a variation of the Menshutkin reaction, utilizes an ethylating agent to introduce the ethyl group onto the nitrogen atom of the pyridine (B92270) ring. wikipedia.org

The general reaction is as follows:

3-Bromopyridine + Ethylating Agent → this compound Salt

Common ethylating agents for this transformation include ethyl halides, such as ethyl iodide or ethyl bromide. The reaction is typically carried out in a suitable solvent, and the resulting pyridinium (B92312) salt precipitates out of the solution or is isolated after removal of the solvent. The choice of the ethylating agent's counterion (e.g., iodide, bromide, tetrafluoroborate) directly determines the initial salt form of the this compound cation. researchgate.net For instance, the use of triethyloxonium (B8711484) tetrafluoroborate (B81430) can yield the tetrafluoroborate salt directly. researchgate.net

The reactivity of 3-bromopyridine in N-alkylation is influenced by the electron-withdrawing nature of the bromine atom, which can affect the nucleophilicity of the pyridine nitrogen. However, the reaction is generally efficient for the synthesis of quaternary ammonium (B1175870) salts. wikipedia.org Industrial processes for similar N-alkylations of aminopyridines sometimes utilize heterogeneous catalysts to improve selectivity and simplify purification. google.com

Selective Functionalization Routes for Incorporating Bromo and Ethyl Moieties onto the Pyridine Ring System

Alternative strategies involve the sequential or tandem functionalization of a pyridine ring to introduce both the bromo and ethyl substituents. These routes can offer greater flexibility in the synthesis of diversely substituted pyridinium compounds.

One conceptual approach begins with the ethylation of pyridine to form 1-ethylpyridinium salts, followed by selective bromination at the 3-position. However, electrophilic substitution on the pyridine ring is challenging due to its electron-deficient nature, and such reactions often require harsh conditions and can lead to a mixture of products. google.com Direct bromination of pyridine itself typically requires high temperatures and strong acids to yield 3-bromopyridine. google.comgoogle.com

A more controlled method involves the synthesis of a pre-functionalized pyridine derivative. For instance, one could envision the synthesis of 1-ethylpyridin-2(1H)-one, followed by bromination at the 5-position to yield 5-bromo-1-ethylpyridin-2(1H)-one. While this specific example leads to a pyridinone, similar multi-step sequences that maintain the aromatic pyridinium core are a cornerstone of heterocyclic chemistry.

Modern synthetic methods are continuously being developed for the selective functionalization of pyridine. These include transition-metal-catalyzed C-H functionalization reactions, which can offer high regioselectivity. snnu.edu.cnnih.gov For example, iridium-catalyzed borylation has been used for the meta-selective functionalization of 3-substituted pyridines. snnu.edu.cn While not a direct route to the title compound, these advanced methods highlight the ongoing efforts to achieve precise control over pyridine substitution.

Preparation and Isolation of Specific Salts Containing the this compound Cation

The isolation and characterization of specific salts of the this compound cation are crucial for their application in areas like crystallography and materials science. The properties of the salt are significantly influenced by the nature of the counterion.

Recent research has detailed the synthesis and characterization of di- and octanuclear iodoantimonate(III) complexes incorporating the this compound cation. researchgate.netacs.orgnsc.ru The synthesis of these complex salts involves the reaction of this compound halides with antimony(III) iodide (SbI₃) in an appropriate solvent.

A representative synthesis for an octanuclear iodoantimonate(III) complex is the reaction of this compound bromide with SbI₃ in a 1:2 molar ratio in acetonitrile. The resulting product, (3-Br-1-EtPy)₄[Sb₈I₂₈], is an example of a complex anionic substructure balanced by the organic cations. The crystal structure of such compounds reveals intricate coordination networks. researchgate.net

| Reactants | Molar Ratio | Solvent | Product |

| This compound bromide, SbI₃ | 1:2 | Acetonitrile | (3-Br-1-EtPy)₄[Sb₈I₂₈] |

This table illustrates a typical synthesis of a this compound iodoantimonate(III) complex.

The selection of the counterion is a critical aspect of designing this compound salts for specific research purposes. Different counterions can influence the crystal packing, solubility, and thermal stability of the resulting salt. For crystallographic studies, counterions that facilitate the growth of high-quality single crystals are preferred.

The exploration of a variety of counterions, from simple halides (Br⁻, I⁻) to more complex inorganic and organic anions (e.g., tetrafluoroborate (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), iodoantimonates), allows for a systematic investigation of structure-property relationships. For instance, the use of different counterions can lead to variations in intermolecular interactions, such as hydrogen bonding and π-stacking, which in turn affect the bulk properties of the material.

The study of salts with different anions can also be instrumental in mechanistic investigations, where the nature of the counterion might influence reaction pathways or the stability of intermediates. The ability to systematically vary the counterion is a powerful tool in the rational design of functional materials based on the this compound cation. acs.orgmdpi.com

Coordination Chemistry and Supramolecular Assembly of 3 Bromo 1 Ethylpyridinium Complexes

Elucidation of Crystal Structures and Solid-State Architecture of 3-Bromo-1-ethylpyridinium Salts

The solid-state structure of salts containing the this compound cation is primarily determined through single-crystal X-ray diffraction. This technique provides precise information on atomic positions, allowing for a detailed analysis of the crystal packing and the intermolecular forces that govern the supramolecular architecture.

Recent research has successfully synthesized and characterized a new antimony(III) complex incorporating the this compound cation, namely (3-Br-1-EtPy)₃[Sb₂I₉] (1). pleiades.online The synthesis was achieved through the reaction of antimony(III) iodide (SbI₃) with this compound iodide in an organic solvent. pleiades.online

X-ray diffraction analysis revealed that this compound crystallizes to form a structure containing discrete this compound cations and dinuclear bioctahedral [Sb₂I₉]³⁻ anions. pleiades.online In this anionic structure, two antimony atoms are linked by three bridging iodine atoms, and each antimony atom is also coordinated to three terminal iodine atoms. This results in a distorted octahedral coordination geometry for each Sb(III) center. researchgate.net The antimony atoms in related iodoantimonate structures typically exhibit distorted octahedral coordination with three shorter and three longer Sb-I bonds. researchgate.net

Interactive Table: Crystallographic Data for (3-Br-1-EtPy)₃[Sb₂I₉]

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₂₄Br₃I₉N₃Sb₂ |

| Formula Weight | 2230.43 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

The crystal packing of this compound salts is dictated by a network of intermolecular interactions. mdpi.com In the iodoantimonate complex, the organic cations and inorganic anions are held together by a combination of forces. These include electrostatic attractions between the positively charged pyridinium (B92312) cations and the negatively charged [Sb₂I₉]³⁻ anions.

Furthermore, weaker non-covalent interactions such as halogen bonds and hydrogen bonds play a crucial role in the supramolecular organization. researchgate.netmdpi.com Specifically, C−Br···I⁻ halogen bonds and C−H···I⁻ hydrogen bonds are observed, connecting the cations and anions into a stable three-dimensional structure. researchgate.net The packing motifs often involve the arrangement of cations in layers or chains, with the anions situated in the intervening spaces, stabilized by these directional interactions.

Insights Derived from Analogous 3-Bromo-1-alkylpyridinium Systems in Supramolecular Chemistry

Studying structurally related N-alkyl-3-halopyridinium salts provides valuable insights into the supramolecular chemistry of the this compound system. researchgate.netbeilstein-journals.org These analogous compounds exhibit similar patterns of non-covalent interactions, allowing for a broader understanding of the principles governing their crystal engineering.

Halogen bonding is a key non-covalent interaction in the crystal structures of halopyridinium salts. beilstein-journals.orgresearchgate.net In N-alkyl-3-halopyridinium iodides, strong C−X···I⁻ (where X = Cl, Br, I) halogen bonds are frequently observed. researchgate.net

A structural study of N-ethyl-3-halopyridinium iodides revealed that these cations form slightly shorter C−X···I⁻ halogen bonds compared to their N-methyl analogues. researchgate.net For instance, in the structure of [N-Et-3-BrPy]I, cations and iodide anions are connected through C−Br···I⁻ halogen bonds. researchgate.net In related systems like 3-iodopyridinium salts, C−I···I⁻ halogen bonds are a dominant feature, forming chains of alternating cations and anions. researchgate.net The strength and geometry of these interactions are influenced by the positive charge on the pyridinium ring, which enhances the electrophilic character of the halogen atom (the σ-hole). researchgate.net

Interactive Table: Examples of Halogen Bond Distances in Related Halopyridinium Salts

| Compound | Interaction | Distance (Å) | Reference |

|---|---|---|---|

| [N,N'-Buen-(3-IPy)₂]Br₂ | C−I···Br⁻ | 3.240(6) | researchgate.net |

| 3-IPyHCl | N⁺−H···Cl⁻ / C−I···Cl⁻ | Data not specified | beilstein-journals.org |

| [N-Et-3-BrPy]I | C−Br···I⁻ | Data not specified | researchgate.net |

Hydrogen bonding is another critical force in the assembly of pyridinium salts. mdpi.com In protonated halopyridinium salts, such as 3-bromopyridinium chloride, the N⁺−H moiety is a very strong hydrogen bond donor, forming robust N⁺−H···X⁻ interactions that can sometimes compete with or even disrupt strong halogen bonding. beilstein-journals.org

Reactivity and Mechanistic Pathways Involving the 3 Bromopyridinium Structural Motif

Studies on Nucleophilic Aromatic Substitution (SNAr) Reactions on 3-Bromopyridinium Systems

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of pyridine (B92270) chemistry, but the reactivity of 3-halopyridines in these reactions is inherently lower than their 2- and 4-substituted counterparts. The direct SNAr on 3-bromopyridine (B30812) is challenging due to the electron-rich nature of the C3 position. pearson.com However, activation of the pyridine ring, for instance by N-oxidation, can facilitate these reactions. For example, 3-bromopyridine N-oxide shows enhanced reactivity towards nucleophilic substitution compared to 3-bromopyridine itself. nih.gov

A significant advancement in this area involves the in-situ generation of more reactive intermediates. One such strategy is the formation of N-phosphonium pyridinium (B92312) intermediates. nih.govsorbonne-universite.fr This approach allows for C-P bond formation at ambient temperatures, a significant improvement over traditional methods that often require high temperatures and Lewis acid catalysts. nih.govsorbonne-universite.fr This method is effective for a broad range of substrates, including those with electron-donating or electron-withdrawing groups at the 3-position. sorbonne-universite.fr

Another innovative approach involves the use of ketene (B1206846) hemiaminals to activate 2-halopyridinium salts towards SNAr. chemrxiv.org While primarily demonstrated for 2-halopyridines, the exceptional reactivity of these intermediates suggests potential applicability to the less reactive 3-bromo systems, especially with highly nucleophilic reagents like thiols and thiolates. chemrxiv.org

The table below summarizes key findings in the study of SNAr reactions on 3-bromopyridinium and related systems.

| Reactant/Intermediate | Nucleophile | Key Findings | Reference(s) |

| 3-Bromopyridine | Fluoride | No reaction observed even under harsh conditions. | nih.gov |

| 3-Bromopyridine N-oxide | Fluoride | Over 25% conversion to 3-fluoropyridine (B146971) N-oxide was observed. | nih.gov |

| N-Phosphonium-pyridinium | Phosphines | Facile C-P bond formation at ambient temperatures. | nih.govsorbonne-universite.fr |

| 2-Halopyridinium ketene hemiaminals | Thiols, Amines | Highly reactive intermediates for SNAr at room temperature. | chemrxiv.org |

Mechanistic Aspects of Base-Catalyzed Aryl Halide Isomerization in 3-Bromopyridines, Proceeding via Pyridyne Intermediates

Recent studies have unveiled a fascinating base-catalyzed isomerization of 3-bromopyridines that proceeds through a pyridyne intermediate, leading to 4-substituted pyridines. rsc.orgresearchgate.netrsc.org This tandem isomerization/nucleophilic substitution pathway offers a powerful strategy for achieving unconventional regioselectivity in pyridine functionalization. rsc.orgnih.gov Mechanistic investigations, including deuterium (B1214612) labeling studies, support the formation of a 3,4-pyridyne intermediate. researchgate.netrsc.orgacs.org

The process is typically initiated by a strong base, such as potassium hydroxide (B78521) (KOH) ligated with 18-crown-6, which deprotonates the C4 position of the 3-bromopyridine. rsc.orgnih.gov Subsequent elimination of bromide generates the highly reactive 3,4-pyridyne. This intermediate can then be trapped by a nucleophile, leading to the formation of a 4-substituted pyridine. rsc.orgrsc.org The selectivity for 4-substitution is driven by the greater facility of the SNAr reaction at the 4-position of the corresponding 4-bromopyridine (B75155) isomer compared to the direct substitution at the 3-position of the starting material. researchgate.netrsc.org

The reaction conditions can be tuned to favor either the 3- or 4-substituted product. For instance, in the presence of excess nucleophile, the 4-substituted product is favored. researchgate.net Conversely, pyridine substrates with strong electron-withdrawing groups tend to undergo direct 3-substitution. researchgate.netrsc.org The intermediacy of the pyridyne has been further supported by trapping experiments with furan, which yields the corresponding cycloadduct. researchgate.netrsc.org

The following table presents data from a study on the base-catalyzed etherification of 3-bromopyridine, illustrating the influence of reactant ratios on product distribution. researchgate.net

| Equivalents of 3-bromopyridine | Equivalents of Alcohol | Ratio of 4-substituted to 3-substituted product |

| 1 | 4 | 2.4 : 1 |

| 1.5 | 1 | Not specified, but implies a shift in selectivity |

Reductive Cross-Coupling Reactions Involving 3-Bromopyridines and Relevant Azaborine Systems

Reductive cross-coupling has emerged as a powerful tool for the formation of C-C bonds, and 3-bromopyridines are viable substrates in these transformations. rsc.orgresearchgate.net These reactions typically involve the coupling of two electrophiles in the presence of a transition metal catalyst and a reductant, avoiding the need for pre-formed organometallic reagents. rsc.org Nickel-catalyzed systems have been particularly effective for the reductive cross-coupling of aryl halides, including 3-bromopyridine, with activated primary amines. rsc.org This methodology tolerates a wide array of functional groups and has been successfully applied to pharmaceutically relevant molecules. rsc.org

The mechanism of these nickel-catalyzed reactions is thought to involve the formation of an alkyl radical from the amine partner, which then adds to a Ni(II) intermediate generated from the oxidative addition of the aryl halide. rsc.org Reductive elimination from the resulting Ni(III) species then affords the cross-coupled product. rsc.org

Furthermore, reductive cross-coupling has been extended to the synthesis of functionalized azaborines, which are isosteres of naphthalene (B1677914) derivatives. nih.gov Conditions have been developed for the coupling of 3-bromo-2,1-borazaronaphthalenes with primary and secondary alkyl iodides, providing direct access to alkylated azaborine cores. nih.gov This method has shown to be effective for azaborines with both aryl and alkyl substituents on the boron atom. nih.gov

Palladium-catalyzed reductive cross-coupling of aryl iodides and bromopyridines has also been achieved using formate (B1220265) as a reductant. nih.govchemrxiv.org These reactions are particularly effective for challenging 2-pyridyl systems but demonstrate the potential for broader applications. chemrxiv.org

Below is a table summarizing the scope of a nickel-catalyzed reductive cross-coupling of pyridinium salts with various aryl halides. rsc.org

| Aryl Halide | Product Yield |

| 4-Bromobenzophenone | Good |

| 4-Bromobenzotrifluoride | Good |

| 3-Bromopyridine | Good to high |

| 4-Bromopyridine | Good to high |

Advanced Derivatization Strategies for Site-Specific Functionalization of the Pyridinium Core at the 3-Position

Achieving site-selective functionalization of the pyridine ring, particularly at the C3 position, is a significant challenge in synthetic chemistry due to the intrinsic electronic properties of the heterocycle. nsf.govnih.govacs.org However, several advanced strategies have been developed to overcome this hurdle.

One innovative approach involves a ring-opening, halogenation, and ring-closing sequence. nsf.govnih.govchemrxiv.org In this method, the pyridine ring is temporarily transformed into a more reactive acyclic Zincke imine intermediate. nsf.govnih.gov These intermediates undergo highly regioselective halogenation at the position corresponding to the C3 of the original pyridine. nsf.govnih.gov Subsequent ring-closure regenerates the pyridine ring, now functionalized at the 3-position. This strategy has proven effective for a diverse set of 3-halopyridines and is compatible with complex molecular structures. nsf.govnih.gov

Another powerful strategy for C3-functionalization is the photochemical valence isomerization of pyridine N-oxides. acs.org This metal-free transformation allows for a formal C3-selective hydroxylation of pyridines. The reaction is operationally simple and tolerates a wide range of functional groups, providing access to valuable 3-pyridinols. acs.org

Visible-light-driven photocatalysis offers another avenue for the site-selective functionalization of pyridinium derivatives. nih.govacs.org While many methods favor C2 or C4 functionalization, the choice of photocatalyst and radical source can influence the regioselectivity. nih.govacs.org For example, using quinolinone as a photocatalyst, phosphinoyl radicals preferentially add to the C4 position, while carbamoyl (B1232498) radicals selectively functionalize the C2 position. nih.gov Understanding the factors that govern this selectivity could pave the way for C3-selective modifications.

The following table highlights some of these advanced derivatization strategies.

| Strategy | Intermediate/Reagent | Key Feature | Reference(s) |

| Ring-opening/Halogenation/Ring-closing | Zincke imine | Highly regioselective C3-halogenation. | nsf.govnih.govchemrxiv.org |

| Photochemical Valence Isomerization | Pyridine N-oxide | Formal C3-selective hydroxylation. | acs.org |

| Visible-light Photocatalysis | Quinolinone/Radical source | Switchable C2/C4 selectivity, potential for C3. | nih.govacs.org |

Application of Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanism Elucidation (e.g., Raman Spectroscopy for I···I Contacts)

In-situ spectroscopic techniques are invaluable for monitoring reaction progress and elucidating complex reaction mechanisms in real-time. frontiersin.orgacs.orgspectroscopyonline.com Raman spectroscopy, in particular, has proven to be a powerful tool for studying reactions involving pyridinium species. researchgate.netscispace.com

Surface-enhanced Raman spectroscopy (SERS) can be used to observe intermediates in reactions occurring at electrode surfaces. tju.edu.cn For instance, SERS has been employed to monitor the ring-opening process of cetylpyridinium (B1207926) chloride, providing insights into the reaction pathway. tju.edu.cn Similarly, electrochemical SERS has been used to study the behavior of pyridine and pyridinium at a platinum electrode during CO2 reduction, revealing details about adsorption and reactivity. acs.org

Raman spectroscopy is also highly sensitive to non-covalent interactions, such as halogen bonding. mdpi.comiucr.org The technique has been used to study I···I contacts in triiodide salts of pyridinium-derived cations, providing information on the nature and strength of these interactions. researchgate.net This is particularly relevant for understanding the solid-state packing and solution-phase behavior of these compounds.

Beyond Raman, other spectroscopic methods like FTIR are also employed. In-situ FTIR spectroscopy of adsorbed pyridine is a well-established method for characterizing the nature, strength, and concentration of acid sites on the surfaces of metal oxides. researchgate.net This is crucial for understanding the catalytic activity of these materials in reactions involving pyridinium species.

The table below provides examples of how spectroscopic techniques are applied to study pyridinium-related systems.

| Spectroscopic Technique | System Studied | Information Gained | Reference(s) |

| Surface-Enhanced Raman Spectroscopy (SERS) | Cetylpyridinium chloride ring-opening | Observation of reaction intermediates and pathway. | tju.edu.cn |

| Electrochemical SERS | Pyridine/pyridinium at Pt electrode | Interfacial structure and molecular functionality. | acs.org |

| Raman Spectroscopy | Triiodide salts of pyridinium cations | Characterization of I···I halogen bond contacts. | researchgate.net |

| In-situ FTIR | Pyridine adsorbed on metal oxides | Nature and strength of surface acid sites. | researchgate.net |

| In-situ Raman Spectroscopy | Methanogenesis | Real-time, non-destructive monitoring of gas production. | frontiersin.org |

Advanced Materials and Catalytic Precursor Considerations for 3 Bromo 1 Ethylpyridinium Systems

Design Principles for Utilizing 3-Bromo-1-ethylpyridinium in Task-Specific Ionic Liquid Systems for Specialized Synthetic Environments

Task-Specific Ionic Liquids (TSILs) are a class of ionic liquids (ILs) where a specific functional group is incorporated into the cation or anion to impart a particular function, such as acting as a catalyst or a selective extractant, in addition to its role as a solvent. jchemlett.commdpi.com The design of TSILs based on the this compound cation is guided by the distinct contributions of its structural components.

The core pyridinium (B92312) ring provides the fundamental ionic character and thermal stability often associated with this class of cations. frontiersin.org The design principles for incorporating this compound into a TSIL involve considering how its specific features can be harnessed for specialized applications:

Functional Handle: The bromine atom at the 3-position is a key design feature. It serves as a reactive handle for further chemical modification. This allows the cation to be tethered to solid supports or to be functionalized with other groups (e.g., catalytic moieties, chelating agents) through reactions like Suzuki or Heck cross-couplings, creating a truly task-specific material.

Tuning Physicochemical Properties: The combination of the ethyl group and the bromo-substituent influences the cation's size, symmetry, and charge distribution. These factors are critical in determining the resulting IL's physicochemical properties, such as melting point, viscosity, density, and miscibility with other solvents. frontiersin.orgbahonacollege.edu.in By pairing the this compound cation with various anions (e.g., tetrafluoroborate (B81430), hexafluorophosphate (B91526), bis(trifluoromethylsulfonyl)imide), these properties can be finely tuned to suit specific synthetic environments, such as electrochemical applications or liquid-liquid extractions. mdpi.comresearchgate.net

Modulating Intermolecular Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence the local structure and organization of the ionic liquid. This can be exploited in designing ILs for specific recognition of molecules or for creating ordered media that can direct the outcome of a chemical reaction.

Exploration of Hybrid Organic-Inorganic Materials Derived from this compound Complexes for Advanced Optoelectronic or Electronic Applications

Hybrid organic-inorganic materials, particularly those with perovskite-like structures, are a major focus of materials research due to their tunable optoelectronic properties and potential in devices like solar cells and LEDs. fsu.eduuchybridmaterials.com These materials combine organic cations with an inorganic framework, allowing for properties derived from both components. nih.gov

The this compound cation has been successfully utilized as the organic component in the synthesis of novel, lead-free hybrid materials. A notable example is the iodoantimonate(III) complex, (3-Br-1-EtPy)₃[Sb₂I₉] . dntb.gov.ua In this material, the this compound cations act as charge-balancing spacers that encapsulate the inorganic bioctahedral [Sb₂I₉]³⁻ anions. researchgate.net

The role of the this compound cation in these hybrid structures is multifaceted:

Structural Templating: The size and shape of the cation direct the assembly and dimensionality of the inorganic framework. The use of a relatively bulky cation like this compound can lead to the formation of lower-dimensional structures (e.g., 0D, 1D, or 2D), which have distinct electronic and optical properties compared to 3D perovskites. fsu.eduuchybridmaterials.com

Tuning the Band Gap: The nature of the organic cation influences the electronic structure and, consequently, the material's band gap. The band gap is a critical parameter for any optoelectronic application, as it determines which wavelengths of light the material can absorb or emit. dntb.gov.ua

Research findings for the hybrid material (3-Br-1-EtPy)₃[Sb₂I₉] highlight its potential for electronic applications. dntb.gov.ua

Interactive Data Table: Properties of (3-Br-1-EtPy)₃[Sb₂I₉]

| Property | Value | Source |

| Chemical Formula | (C₇H₉BrN)₃[Sb₂I₉] | dntb.gov.ua |

| Description | Hybrid organic-inorganic iodoantimonate complex | researchgate.net |

| Thermal Stability (TGA) | Stable up to at least 200°C | dntb.gov.ua |

| Optical Band Gap (Eg) | ~2.2 eV | dntb.gov.ua |

The investigation of such materials is part of a broader effort to develop lead-free, stable hybrid materials with promising semiconducting properties for next-generation electronics. researchgate.net

Utilization of the this compound Cation as a Fundamental Building Block in the Synthesis of Complex Organic Architectures (distinct from a direct coupling reagent role)

While pyridinium salts such as 2-bromo-1-ethylpyridinium tetrafluoroborate are well-known as coupling reagents in reactions like peptide synthesis, this role is transient. sigmaaldrich.comresearchgate.netsigmaaldrich.com A distinct and advanced application is the use of the this compound cation as a permanent, integral component in the construction of complex, stable organic and supramolecular architectures.

In this context, the cation is not a temporary activating group but a foundational building block. Its incorporation is intended to impart specific, lasting properties to the final molecular structure.

Supramolecular Frameworks: As demonstrated in the formation of hybrid materials like (3-Br-1-EtPy)₃[Sb₂I₉], the cation serves as a building block for constructing crystalline lattices through non-covalent interactions. dntb.gov.uaresearchgate.net This principle can be extended to the design of purely organic co-crystals or metal-organic frameworks where the pyridinium cation's charge, size, and potential for halogen or hydrogen bonding dictate the final architecture.

Synthesis of Complex Heterocycles: The bromine atom on the pyridinium ring is a versatile synthetic handle. It can undergo various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach other complex organic fragments. In these syntheses, the this compound core is retained, serving as a scaffold to build larger, more elaborate molecular structures. nih.gov This allows for the creation of novel materials where the inherent properties of the pyridinium ring (e.g., electronic, optical, or biological) are combined with those of the appended groups.

Functional Dyes and Probes: The electron-deficient nature of the pyridinium ring makes it an interesting component in push-pull chromophores. By attaching an electron-donating group to the pyridinium scaffold (via displacement of the bromide or through coupling reactions), it is possible to create molecules with tailored absorption and emission properties for applications as fluorescent probes or in nonlinear optics.

The goal of this approach is to leverage the pyridinium cation's inherent chemical and physical properties as a permanent feature of a larger, more functional molecular system.

Investigation of its Potential in Catalytic Systems (e.g., as a ligand component or co-catalyst precursor)

The this compound cation holds potential as a precursor for designing advanced catalytic systems. Its utility stems from its ability to be converted into ligands that can coordinate with transition metals or to act as a component in a multi-catalyst "cocktail" system. mdpi.com

Precursor to N-Heterocyclic Carbene (NHC) Ligands: While less common than for imidazolium (B1220033) salts, pyridinium salts can be precursors to pyridin-2-ylidene ligands, a type of N-heterocyclic carbene. The electronic properties of the resulting NHC, and thus the activity of the metal catalyst it is attached to, would be directly influenced by the substituents on the ring. The electron-withdrawing bromine atom would significantly modify the ligand's sigma-donating and pi-accepting characteristics compared to an unsubstituted analogue.

Phase Transfer Catalysis and Supported Catalysis: As an ionic salt, this compound can function as a phase-transfer catalyst in biphasic reactions. Furthermore, the bromo- group offers a site for covalently grafting the cation onto a solid support (like silica (B1680970) or a polymer). A metal catalyst could then be immobilized via coordination to another functional group on the pyridinium salt, creating a recyclable, heterogeneous catalyst system.

Co-catalyst in Synergistic Systems: Modern catalysis often involves a "cocktail" of species where multiple components work in concert. mdpi.com In some systems, additives like pyridinium salts can play a role in stabilizing catalytic intermediates, facilitating substrate activation, or acting as a co-catalyst. acs.org The specific structure of this compound could be beneficial in tuning the performance of complex catalytic reactions, such as electrochemical cross-couplings.

The development of catalysts derived from this compound is an area ripe for exploration, offering pathways to new catalytic systems with potentially enhanced reactivity and selectivity. mdpi.com

Future Perspectives and Emerging Research Directions

Development of Innovative and Sustainable Synthetic Routes for 3-Bromo-1-ethylpyridinium Cationic Salts

The future synthesis of this compound and its salts is anticipated to be heavily influenced by the principles of green chemistry. Current methodologies often rely on conventional synthetic pathways that may involve hazardous reagents and generate significant waste. beilstein-journals.org Future research will likely focus on developing more atom-economical and environmentally benign routes.

One promising avenue is the exploration of continuous flow chemistry. This approach offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. benthamdirect.com For instance, the synthesis of related pyridinium (B92312) salts has been successfully achieved under continuous flow conditions, suggesting a viable path for the production of this compound. benthamdirect.comeurekaselect.com The use of bio-derived solvents, such as γ-valerolactone (GVL), in these processes further enhances their sustainability profile. benthamdirect.comeurekaselect.com

Moreover, the development of novel catalytic systems is expected to play a crucial role. This includes the design of catalysts that can facilitate the direct and selective bromination and ethylation of the pyridine (B92270) ring, minimizing the need for multi-step syntheses and the use of protecting groups. Research into enzymatic and biocatalytic methods, while still in its nascent stages for this specific compound, could offer a highly sustainable alternative for its production.

Integration of Advanced Computational Methodologies with Experimental Studies for Predictive Design

The synergy between computational modeling and experimental work is poised to accelerate the discovery and optimization of materials based on this compound. Density Functional Theory (DFT) and other computational techniques are increasingly being used to predict the structural, electronic, and optical properties of novel compounds. mdpi.comresearchgate.net

In the context of this compound, computational studies can be employed to:

Predict the properties of new salts: By modeling the interaction of the this compound cation with various anions, researchers can predict the physicochemical properties of the resulting ionic liquids or solid-state materials, such as their thermal stability and band gap. researchgate.netpleiades.online

Guide the design of functional materials: Computational screening can identify promising candidates for specific applications, such as semiconductors or components of perovskite solar cells, by predicting their electronic band structure and charge transport characteristics. acs.org

Elucidate reaction mechanisms: Understanding the mechanisms of reactions involving this compound at a molecular level can aid in the optimization of synthetic routes and the development of more efficient catalysts.

This predictive power will enable a more rational and targeted approach to materials design, reducing the time and resources required for experimental discovery.

Expansion of Coordination Chemistry to Novel Metal Centers and Diverse Ligand Systems

Recent research has demonstrated the utility of the this compound cation in the formation of novel metal-halide complexes, particularly with antimony. researchgate.netpleiades.onlinesciprofiles.com These iodoantimonate(III) complexes exhibit interesting crystal structures and physicochemical properties, including thermal stability and a specific band gap, making them of interest for applications in electronics and photovoltaics. pleiades.onlinesciprofiles.com

Future research is expected to expand the coordination chemistry of this compound to a wider array of metal centers. The exploration of its complexes with other main group metals, transition metals, and lanthanides could lead to the discovery of materials with unique magnetic, luminescent, or catalytic properties. mdpi.commdpi.com The bromo-substituent on the pyridinium ring can also participate in halogen bonding, a type of noncovalent interaction that can be used to direct the assembly of complex supramolecular architectures. acs.orgacs.org

The combination of the this compound cation with diverse ligand systems will be a key area of investigation. This could involve the use of multidentate ligands to create coordination polymers and metal-organic frameworks (MOFs) with tunable porosities and functionalities. The resulting materials could find applications in gas storage, separation, and heterogeneous catalysis.

Exploration of the Role of this compound in Green Chemistry and Sustainable Chemical Processes

The inherent properties of ionic liquids, such as low vapor pressure and high thermal stability, make them attractive alternatives to volatile organic compounds (VOCs) in a variety of chemical processes. As a pyridinium salt, this compound is part of this class of compounds and holds potential for use as a green solvent or catalyst in sustainable chemical processes. nih.govfrontiersin.orgresearchgate.net

A related compound, 2-bromo-1-ethylpyridinium tetrafluoroborate (B81430) (BEP), has already demonstrated its utility as a powerful coupling reagent for amide bond formation in peptide synthesis, a fundamental process in pharmaceutical and biotechnological research. mdpi.comresearchgate.netoup.com This reaction can be performed under mild conditions and in green solvents, highlighting the potential for pyridinium-based reagents to contribute to more sustainable chemical manufacturing. benthamdirect.comeurekaselect.com

Q & A

Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining yield?

- Methodological Answer :

- Process Optimization : Transition from batch to flow chemistry for exothermic reactions. Monitor heat dissipation and mixing efficiency.

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.